

Comparative Analysis of Intranasal Abuse Potential: Serdexmethylphenidate vs. d-Methylphenidate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Serdexmethylphenidate chloride*

Cat. No.: *B10823693*

[Get Quote](#)

A comprehensive evaluation of the abuse potential of serdexmethylphenidate (SDX), a novel prodrug of d-methylphenidate (d-MPH), reveals a significantly lower risk of abuse when administered intranasally compared to d-MPH. This finding is primarily supported by human abuse potential (HAP) studies, which demonstrate reduced "Drug Liking" scores and altered pharmacokinetic profiles for SDX, consistent with its design as a deterrent to abuse via non-oral routes.

Serdexmethylphenidate is pharmacologically inactive and is designed to be gradually converted to d-MPH in the lower gastrointestinal tract.^[1] This mechanism is intended to slow the rate of d-MPH delivery to the bloodstream, thereby attenuating the rapid euphoric effects sought by recreational users, especially when using alternative routes of administration such as insufflation.^[2]

Subjective Measures of Abuse Potential

Key indicators of abuse potential, such as subjective "Drug Liking," are significantly lower for intranasal SDX when compared to d-MPH. In a pivotal study involving recreational stimulant users, the maximum effect (Emax) for "Drug Liking," measured on a 100-point visual analog scale (VAS), was markedly reduced for SDX.

Treatment (Intranasal)	Dose	Mean Drug Liking Emax (0-100 scale)	p-value (vs. d-MPH)
d-Methylphenidate HCl	40 mg	93.2	-
Serdexmethylphenidat e Cl	80 mg	71.0	<0.0001
Placebo	-	51.1	<0.0001

Data from Shram et al., 2022. The 80 mg dose of SDX is molar equivalent to 40 mg of d-MPH.
[\[1\]](#)[\[3\]](#)[\[4\]](#)

Secondary subjective measures, including "Take Drug Again" and "Overall Drug Liking," were also found to be significantly lower for intranasal SDX compared to intranasal d-MPH, further supporting the reduced abuse potential of the prodrug.[\[5\]](#)

Pharmacokinetic Profile

The attenuated abuse potential of intranasal SDX is directly linked to its pharmacokinetic profile. Following intranasal administration, SDX results in a substantially blunted and delayed appearance of d-MPH in the bloodstream compared to the rapid absorption observed with intranasal d-MPH.

The plasma concentration-time curve for d-MPH after intranasal administration of 80 mg of SDX was significantly lower and flatter than that following a 40 mg dose of d-MPH.[\[6\]](#) The peak plasma concentration (Cmax) and overall exposure (AUC) to d-MPH from intranasal SDX were approximately 13% and 25%, respectively, of those observed with intranasal d-MPH.[\[6\]](#) This delayed and reduced exposure to the active compound is a key factor in the diminished subjective "liking" and abuse potential.[\[3\]](#)[\[4\]](#)

Pharmacokinetic Parameter	Intranasal d-MPH HCl (40 mg)	Intranasal SDX Cl (80 mg)
d-MPH Cmax	~45.7 ng/mL	Markedly Lower (~13% of d-MPH)
d-MPH Tmax	~2 hours	Delayed
d-MPH AUC	Substantially Higher	Markedly Lower (~25% of d-MPH)

Data derived from Shram et al., 2022 and associated publications.[\[6\]](#)

Experimental Protocols

The primary data supporting these conclusions come from a randomized, double-blind, placebo- and active-controlled, three-way crossover study conducted in healthy, non-dependent recreational stimulant users with a history of intranasal drug use.[\[3\]](#)[\[7\]](#)

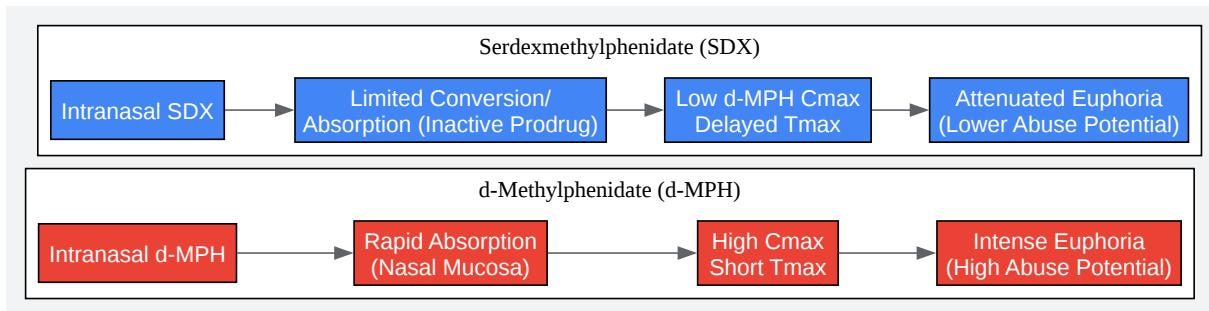
Study Design:

- Participants: Recreational stimulant users experienced in intranasal administration.[\[7\]](#)
- Treatments: Each participant received a single dose of 80 mg intranasal SDX, 40 mg intranasal d-MPH, and a placebo in a randomized order across three treatment periods.[\[3\]](#)[\[4\]](#)
- Assessments: Subjective measures, including "Drug Liking" VAS, were collected at predefined time points. Pharmacokinetic blood samples were also collected to determine the plasma concentrations of d-MPH.[\[3\]](#)
- Primary Endpoint: The primary outcome was the maximum "Drug Liking" score (Emax) on a 100-point scale.[\[3\]](#)[\[4\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow of the Human Abuse Potential (HAP) Crossover Study.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Serdexmethylphenidate, a Prodrug of Dexmethylphenidate and Contained in Corium's ADHD Medication AZSTARYS® (serdexmethylphenidate and dexmethylphenidate), Has Low Relative Potential for Abuse [prnewswire.com]
- 2. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 3. Oral, intranasal, and intravenous abuse potential of serdexmethylphenidate, a novel prodrug of d-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Comparative Analysis of Intranasal Abuse Potential: Serdexmethylphenidate vs. d-Methylphenidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823693#comparative-abuse-potential-of-intranasal-serdexmethylphenidate-vs-d-mpm]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com